1,3,4-Trimethylpyridinium iodide
Overview
Description
1,3,4-Trimethylpyridinium iodide is an organic compound with the molecular formula C₈H₁₂IN. It is a quaternary ammonium salt derived from pyridine, where three methyl groups are attached to the nitrogen atom and the 1, 3, and 4 positions of the pyridine ring. This compound is known for its stability and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Trimethylpyridinium iodide can be synthesized by reacting 3,4-dimethylpyridine with methyl iodide in an organic solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures, around 70°C, for 24 hours. The resulting product is then purified through crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethylpyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the iodide ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for this compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 1,3,4-trimethylpyridinium hydroxide.
Scientific Research Applications
1,3,4-Trimethylpyridinium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and coordination complexes.
Biology: The compound can be used in studies involving quaternary ammonium salts and their interactions with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of antimicrobial agents.
Industry: It is used in the production of various chemical products, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 1,3,4-trimethylpyridinium iodide involves its interaction with biological molecules through ionic and hydrogen bonding. The compound can disrupt cell membranes and proteins, leading to its potential use as an antimicrobial agent. The molecular targets and pathways involved include the disruption of membrane integrity and inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethylpyridinium iodide
- 3-Bromo-1-methylpyridinium iodide
Comparison
1,3,4-Trimethylpyridinium iodide is unique due to the specific positioning of the methyl groups on the pyridine ring, which affects its chemical reactivity and stability. Compared to 1,3,5-trimethylpyridinium iodide, the 1,3,4-isomer has different steric and electronic properties, leading to variations in its reactivity and applications .
Properties
IUPAC Name |
1,3,4-trimethylpyridin-1-ium;iodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.HI/c1-7-4-5-9(3)6-8(7)2;/h4-6H,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYBCUFHJCJFD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501945 | |
Record name | 1,3,4-Trimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-41-6 | |
Record name | NSC7493 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Trimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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